molecular formula C21H23N3O4S B2928224 N-(2,4-dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 484681-55-2

N-(2,4-dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2928224
CAS No.: 484681-55-2
M. Wt: 413.49
InChI Key: OTFUFCHTHAYFTD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound featuring a distinct acetamide core linked to a dimethoxyphenyl group and a methoxyphenyl-substituted methylthioimidazole ring. This specific molecular architecture, which incorporates methoxy substituents and a thioether bridge, is of significant interest in medicinal chemistry research for the development of novel bioactive molecules. Compounds with similar structural motifs, particularly those containing the thioacetamide group, are extensively utilized in constructing preclinical models of liver injury and fibrosis . The precise biological targets, mechanism of action, and primary research applications for this specific compound require further experimental investigation. Based on its structure, potential research directions could include exploring its activity as an enzyme inhibitor or its interactions with various biological pathways. Researchers are encouraged to investigate its properties in the context of early-stage drug discovery and biochemical probe development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-24-18(14-5-7-15(26-2)8-6-14)12-22-21(24)29-13-20(25)23-17-10-9-16(27-3)11-19(17)28-4/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFUFCHTHAYFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of methoxy groups, an imidazole ring, and a thioacetamide moiety. These structural features contribute to its unique biological activity. The IUPAC name reflects its complex structure, which includes:

  • Methoxy groups : Contributing to lipophilicity and potential interactions with biological targets.
  • Imidazole ring : Known for its role in enzyme inhibition and receptor binding.
  • Thioacetamide linkage : Implicated in various biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate the activity of enzymes and receptors involved in various biological pathways, including those related to inflammation and cancer.

Pharmacological Effects

  • Anticancer Activity :
    • Studies have shown that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing imidazole rings have demonstrated inhibitory effects on cell proliferation by inducing apoptosis and blocking cell cycle progression at the G2/M phase .
    • A related compound demonstrated inhibition of the HT29 colon cancer cell line, characterized by high COX-2 expression .
  • Anti-inflammatory Properties :
    • The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can provide therapeutic benefits .
  • Antiviral Potential :
    • Some studies suggest that similar thioacetamide derivatives possess antiviral activities against specific viral targets, indicating a broader spectrum of biological activity .

In Vitro Studies

In vitro studies have been crucial in elucidating the biological activity of this compound:

Study FocusFindingsReference
CytotoxicityInduced apoptosis in cancer cell lines (HT29, MDA-MB-231).
Enzyme InhibitionPotential to inhibit specific enzymes involved in cancer progression.
Anti-inflammatory EffectsReduction in cytokine levels in inflammatory models.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : Interaction with enzyme active sites or receptor binding pockets, leading to modulation of their activity.
  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells has been observed, suggesting a potential pathway for anticancer efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Imidazole Derivatives
  • Compound 9 (): 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Structural Differences: The imidazole core is substituted with a 4-fluorophenyl group at position 5 and a 4-methoxyphenyl group at position 1. The acetamide is linked to a thiazol-2-yl group. The thiazole moiety may alter binding interactions with biological targets .
  • CAS 1226429-38-4 () :
    2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

    • Structural Differences : Features a 4-chlorophenyl group at position 1 and a p-tolyl group at position 3.
    • Implications : The chloro and tolyl substituents increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. The absence of methoxy groups diminishes polarity compared to the target compound .
Pyrimidinone and Thiadiazole Derivatives
  • Compound 18 (): 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Structural Differences: Replaces the imidazole with a pyrimidinone core. The acetamide is linked to a trifluoromethyl benzothiazole group. Implications: The pyrimidinone core is electron-deficient, favoring interactions with nucleophilic residues in enzymes. The trifluoromethyl group enhances lipophilicity and metabolic resistance .
  • Compound 5e (): N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide Structural Differences: Uses a thiadiazole core with a phenoxyacetamide group. Implications: Thiadiazoles are rigid and planar, promoting π-π stacking interactions.

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound 1-Methylimidazole 5-(4-methoxyphenyl), 2,4-dimethoxyphenyl ~441 (estimated) High polarity due to methoxy groups
CAS 849105-26-6 () Imidazole 2-Chlorobenzyl, 5-(4-methoxyphenyl) 387.9 Increased lipophilicity (Cl substituent)
Compound 9 () Imidazole 5-(4-Fluorophenyl), thiazol-2-yl ~436 (estimated) Enhanced metabolic stability (F)
Compound 18 () Pyrimidinone 2,4-Dimethoxyphenyl, CF3-benzothiazole ~568 (reported) High lipophilicity (CF3)

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